molecular formula C21H20ClN2O2P B14501684 [2-(Carbamoylamino)-2-oxoethyl](triphenyl)phosphanium chloride CAS No. 62879-53-2

[2-(Carbamoylamino)-2-oxoethyl](triphenyl)phosphanium chloride

Cat. No.: B14501684
CAS No.: 62879-53-2
M. Wt: 398.8 g/mol
InChI Key: GKHRHCOPOKHOLS-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-2-oxoethylphosphanium chloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable carbamoylamino-oxoethyl precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)-2-oxoethylphosphanium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.

    Reduction: It can be reduced to yield phosphine and other related compounds.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different functional groups.

Scientific Research Applications

2-(Carbamoylamino)-2-oxoethylphosphanium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.

    Biology: The compound’s ability to penetrate cell membranes makes it useful in studies involving mitochondrial targeting and cellular uptake mechanisms.

    Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(Carbamoylamino)-2-oxoethylphosphanium chloride exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, enabling it to deliver attached molecules into cells. This property is particularly valuable in targeting mitochondria, where the compound can accumulate due to the negative membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound that lacks the carbamoylamino-oxoethyl group but shares the triphenylphosphonium core.

    2-(Carbamoylamino)-2-oxoethylphosphanium chloride: A similar compound with two phenyl groups instead of three.

    2-(Carbamoylamino)-2-oxoethylphosphanium chloride: Another variant with a single phenyl group.

Uniqueness

2-(Carbamoylamino)-2-oxoethylphosphanium chloride is unique due to its combination of the carbamoylamino-oxoethyl group with the triphenylphosphonium moiety. This structure provides enhanced cellular uptake and targeting capabilities, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

62879-53-2

Molecular Formula

C21H20ClN2O2P

Molecular Weight

398.8 g/mol

IUPAC Name

[2-(carbamoylamino)-2-oxoethyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C21H19N2O2P.ClH/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H2-,22,23,24,25);1H

InChI Key

GKHRHCOPOKHOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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